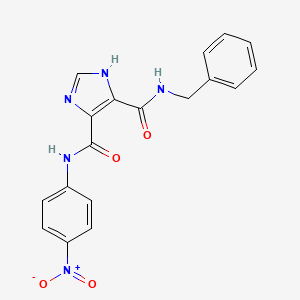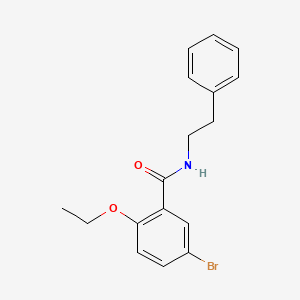
5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Overview
Description
5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.
Introduction of benzyl and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and nitrophenyl halides.
Formation of dicarboxamide: This step involves the reaction of the imidazole derivative with phosgene or other carbonylating agents to introduce the dicarboxamide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
Oxidation: Products may include benzyl alcohols or nitrophenyl oxides.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include halogenated or alkylated imidazole derivatives.
Scientific Research Applications
5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive imidazole derivatives.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, imidazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The benzyl and nitrophenyl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-Nitroimidazole derivatives: Known for their antimicrobial properties.
Benzylimidazole derivatives: Often used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the combination of benzyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
5-N-benzyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c24-17(19-10-12-4-2-1-3-5-12)15-16(21-11-20-15)18(25)22-13-6-8-14(9-7-13)23(26)27/h1-9,11H,10H2,(H,19,24)(H,20,21)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXWTXMOOGQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![6-Amino-3-propyl-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
![6-AMINO-3-TERT-BUTYL-4-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4080944.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080953.png)
![6-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE](/img/structure/B4080965.png)
![2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate](/img/structure/B4080986.png)
![7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4080994.png)
![2-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B4081006.png)


![2-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}acetamide](/img/structure/B4081016.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B4081024.png)
